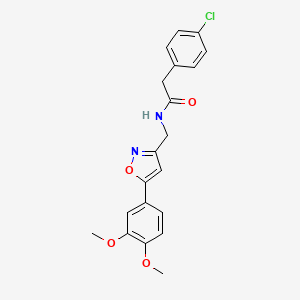
2-(4-chlorophenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H19ClN2O4 and its molecular weight is 386.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-chlorophenyl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acetamide is a synthetic derivative of isoxazole and acetamide, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H18ClN3O3, with a molecular weight of approximately 319.78 g/mol. The structure features a chlorophenyl group and a methoxyphenyl-substituted isoxazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H18ClN3O3 |
| Molecular Weight | 319.78 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | 2.5 |
Antimicrobial Effects
Research indicates that derivatives of chlorophenyl acetamides exhibit significant antimicrobial properties. A study demonstrated that compounds similar to This compound showed inhibitory effects against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 μg/mL to higher concentrations depending on the specific bacterial strain tested .
Anti-inflammatory Mechanisms
The anti-inflammatory potential of this compound has been investigated in various models. It was found to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells. The mechanism involves the suppression of the NF-κB signaling pathway, which is crucial for inflammatory responses .
Neuroprotective Effects
In vivo studies have shown that compounds with similar structures can protect dopaminergic neurons from neurotoxic damage induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a common model for Parkinson's disease. The neuroprotective effects were attributed to the reduction of glial activation and inflammatory cytokine release .
Case Study 1: Neuroinflammation Model
A recent study focused on the neuroprotective effects of a related compound in a model of Parkinson's disease. The compound significantly reduced behavioral deficits and protected against neuronal loss by modulating inflammatory pathways .
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of chlorophenyl derivatives against fungal pathogens. The results indicated that these compounds could serve as potential antifungal agents due to their ability to inhibit fungal growth effectively .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-25-17-8-5-14(10-19(17)26-2)18-11-16(23-27-18)12-22-20(24)9-13-3-6-15(21)7-4-13/h3-8,10-11H,9,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOYKZCBSIRCIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














